5-Bromonaphthalene-2-carbonitrile
Overview
Description
5-Bromonaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H6BrN. It is a brominated derivative of naphthalene, featuring a bromine atom at the 5-position and a cyano group at the 2-position of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that nitriles, a group to which 5-bromo-2-naphthonitrile belongs, often interact with various enzymes and receptors in the body . The specific targets of 5-Bromo-2-Naphthonitrile would depend on its specific chemical structure and properties.
Mode of Action
Nitriles, including 5-bromo-2-naphthonitrile, typically undergo reactions such as hydrolysis and reduction . In these reactions, the nitrile group (-C≡N) is transformed, which can lead to changes in the molecule’s interactions with its targets .
Biochemical Pathways
Nitriles are known to participate in various biochemical reactions, including those involving enzymes like nitrilases and nitrile hydratases . These enzymes catalyze the conversion of nitriles to carboxylic acids and amides, respectively . Therefore, 5-Bromo-2-Naphthonitrile could potentially affect these and related biochemical pathways.
Result of Action
For instance, the conversion of nitriles to carboxylic acids or amides could potentially affect the function of proteins or other biomolecules in the cell .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-Naphthonitrile could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s reactivity and its interactions with its targets. Additionally, the presence of other molecules could potentially influence the compound’s behavior. For example, the presence of certain enzymes could catalyze the transformation of the nitrile group, thereby affecting the compound’s mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromonaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the bromination of naphthalene-2-carbonitrile using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromonaphthalene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield naphthalene-2,5-dicarboxylic acid.
Reduction: Reduction of the cyano group can produce 5-Bromonaphthalene-2-amine.
Substitution: Substitution at the bromine position can result in compounds such as 5-Cyanonaphthalene-2-bromide.
Scientific Research Applications
5-Bromonaphthalene-2-carbonitrile is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block for the development of new chemical entities with potential biological activity.
Comparison with Similar Compounds
1-Bromonaphthalene
2-Bromonaphthalene
1-Bromo-2-naphthol
2-Bromo-1-naphthol
Properties
IUPAC Name |
5-bromonaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFUDSHRVEIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704784 | |
Record name | 5-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556107-64-3 | |
Record name | 5-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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